Pentachlorophenyl (4-chlorophenoxy)acetate
Overview
Description
Pentachlorophenyl (4-chlorophenoxy)acetate is a synthetic organic compound with the molecular formula C14H6Cl6O3 and a molecular weight of 434.9 g/mol
Preparation Methods
The synthesis of Pentachlorophenyl (4-chlorophenoxy)acetate typically involves the reaction of pentachlorophenol with 4-chlorophenoxyacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Pentachlorophenyl (4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentachlorophenyl (4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentachlorophenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The compound’s chlorinated structure allows it to interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Pentachlorophenyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
Pentachlorophenol: Both compounds share a chlorinated phenol structure, but this compound has an additional ester linkage, making it more versatile in chemical reactions.
4-Chlorophenoxyacetic acid: This compound is structurally similar but lacks the pentachlorophenyl group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-(4-chlorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFULSRNXLHJCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307313 | |
Record name | Pentachlorophenyl (4-chlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5184-18-9 | |
Record name | Pentachlorophenyl (4-chlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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